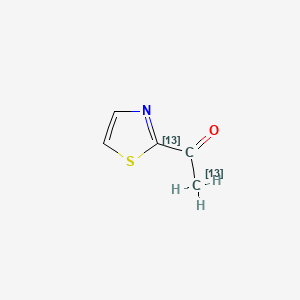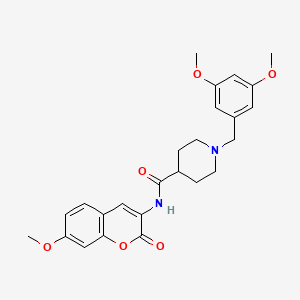
Anti-inflammatory agent 64
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anti-inflammatory agent 64 is a compound known for its potent anti-inflammatory properties. It is used in the treatment of various inflammatory conditions, including rheumatoid arthritis, inflammatory bowel disease, and other chronic inflammatory diseases. The compound works by inhibiting specific pathways involved in the inflammatory response, thereby reducing inflammation and associated symptoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of anti-inflammatory agent 64 involves multiple steps, including the use of carboxylic acids, esters, and ketones as starting materials. The process typically involves reactions such as the Friedel–Crafts reaction and the Nazarov reaction, which employ α,β-unsaturated ketones as substrates and are carried out in the presence of Brønsted or Lewis acids .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical standards.
Analyse Des Réactions Chimiques
Types of Reactions: Anti-inflammatory agent 64 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have varying degrees of anti-inflammatory activity.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its efficacy.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the compound to enhance its properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields.
Major Products Formed: The major products formed from these reactions are various derivatives of this compound, each with potentially different pharmacological properties. These derivatives are often tested for their efficacy and safety in treating inflammatory conditions.
Applications De Recherche Scientifique
Anti-inflammatory agent 64 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studying the mechanisms of anti-inflammatory drugs and in the development of new synthetic methodologies.
Biology: The compound is used in cell culture studies to investigate its effects on inflammatory pathways and cytokine production.
Medicine: this compound is being explored for its potential in treating various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
Industry: The compound is used in the formulation of anti-inflammatory drugs and in the development of new therapeutic agents.
Mécanisme D'action
The mechanism of action of anti-inflammatory agent 64 involves the inhibition of specific enzymes and pathways involved in the inflammatory response. The compound targets enzymes such as cyclooxygenase and lipoxygenase, which are involved in the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes . By inhibiting these enzymes, this compound reduces the production of these mediators, thereby alleviating inflammation.
Comparaison Avec Des Composés Similaires
Aspirin: A widely used nonsteroidal anti-inflammatory drug (NSAID) that also inhibits cyclooxygenase enzymes.
Ibuprofen: Another NSAID with similar mechanisms of action but different pharmacokinetic properties.
Diclofenac: A potent NSAID that is often used for more severe inflammatory conditions.
Uniqueness: Anti-inflammatory agent 64 is unique in its specific targeting of both cyclooxygenase and lipoxygenase pathways, providing a broader spectrum of anti-inflammatory activity compared to other NSAIDs. Additionally, its synthetic versatility allows for the creation of various derivatives with potentially enhanced therapeutic properties.
Propriétés
Formule moléculaire |
C20H21ClN2O3 |
|---|---|
Poids moléculaire |
372.8 g/mol |
Nom IUPAC |
(E)-N-[3-(5-chloro-2,3-dihydroindol-1-yl)propyl]-3-(3,4-dihydroxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C20H21ClN2O3/c21-16-4-5-17-15(13-16)8-11-23(17)10-1-9-22-20(26)7-3-14-2-6-18(24)19(25)12-14/h2-7,12-13,24-25H,1,8-11H2,(H,22,26)/b7-3+ |
Clé InChI |
DWFLUALOSACUKM-XVNBXDOJSA-N |
SMILES isomérique |
C1CN(C2=C1C=C(C=C2)Cl)CCCNC(=O)/C=C/C3=CC(=C(C=C3)O)O |
SMILES canonique |
C1CN(C2=C1C=C(C=C2)Cl)CCCNC(=O)C=CC3=CC(=C(C=C3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3S,4S,5R)-4-[(2R,3R)-2,3-dihydroxy-3-[(2S,3R,5S,9R,10R,13R,14S,17S)-2,3,5,14-tetrahydroxy-10,13-dimethyl-6-oxo-1,2,3,4,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]butyl]-3,5-dimethyloxolan-2-one](/img/structure/B12372532.png)
![Trisodium;5-[[4-[[4-[4-[(4-amino-9,10-dioxo-3-sulfonatoanthracen-1-yl)amino]-2-sulfonatoanilino]-6-anilino-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]-2-hydroxybenzoate](/img/structure/B12372537.png)



![2-ethyl-N-[2-(oxan-2-ylmethoxy)phenyl]-4,5,6,7-tetrahydroindazole-3-carboxamide](/img/structure/B12372562.png)
![(3S,9S,13R,16S)-N-[(2R)-1-[[(2S,3S)-1-[[(2S)-3-[4-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2R,3S,4S,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxyphenyl]-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S,3S)-1-[[(2R)-1-[[(2S)-1-[[(2Z,9S,12S,15S,18S,19S)-12-(hydroxymethyl)-9-(1H-indol-3-ylmethyl)-15,19-dimethyl-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacyclononadec-2-en-18-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxobutan-2-yl]-9-(dimethylamino)-3-methyl-6-methylidene-2,5,8,15-tetraoxo-11-thia-1,4,7,14-tetrazabicyclo[14.3.0]nonadecane-13-carboxamide](/img/structure/B12372568.png)




![[(2R,4S,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl cyclohexanecarboxylate](/img/structure/B12372595.png)

